![molecular formula C22H18N4O4 B372963 5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone CAS No. 201536-05-2](/img/structure/B372963.png)
5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) was used as a building block to construct copolymers with a quaterthiophene unit .Molecular Structure Analysis
The resulting conjugated polymers showed rather high LUMO (the lowest unoccupied molecular orbital) levels of ca. −3.5 eV, compared to the polymers based on the well-known pyrrolo[3,4-c]pyrrole-1,4(2H,5H)dione (1,4-DPP) isomeric structure .Chemical Reactions Analysis
The synthesis of these compounds involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis
The resulting conjugated polymers showed rather high LUMO (the lowest unoccupied molecular orbital) levels of ca. −3.5 eV . These polymers exhibited promising p-channel charge transport performance with hole mobility up to 0.013 cm^2 V^−1 s^−1 in organic thin film transistors .科学的研究の応用
Pharmaceutical Research
The structural complexity of this compound, with multiple nitrogen atoms and aromatic rings, indicates a high potential for biological activity. Pyrrolopyridine derivatives, a related class of compounds, have been extensively studied for their pharmacological properties . They have shown promise as analgesic and sedative agents, and have been investigated for treating diseases of the nervous and immune systems. Given the structural similarities, the compound may also exhibit a broad spectrum of pharmacological activities, including antidiabetic , antimycobacterial , antiviral , and antitumor properties.
Material Science
In the field of material science, heterocyclic compounds like the one being analyzed are often used as building blocks for semiconducting materials . They can be utilized in the synthesis of oligomers and polymers with promising applications in organic field-effect transistors (OFETs) , organic light-emitting diodes (OLEDs) , and organic photovoltaics (OPVs) . The compound’s ability to form stable π-conjugated systems could be exploited to develop materials with high charge-carrier mobility.
Catalysis
The presence of multiple nitrogen atoms in the compound’s structure suggests potential use as a ligand in catalytic systems. It could be employed to modulate the activity of metal catalysts in various chemical reactions, including cross-coupling reactions, which are pivotal in creating complex organic molecules . The compound could enhance the efficiency and selectivity of such reactions, making it valuable for research in synthetic chemistry.
Phosphatase Inhibition
Pyrrolopyrazole derivatives have been reported to exhibit activity as phosphatase inhibitors . This suggests that the compound could be explored for its potential to regulate phosphatase enzymes, which play crucial roles in cellular signaling pathways. Such inhibitors are valuable for research into diseases like cancer and neurodegenerative disorders.
作用機序
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the biological activities of pyrrolopyrazine derivatives can be influenced by various factors, suggesting that environmental factors may also play a role .
特性
IUPAC Name |
7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-19-13-15(11-7-3-1-4-8-11)25-18-14(20(28)24-22(18)30)16(12-9-5-2-6-10-12)26(25)17(13)21(29)23-19/h1-10,13-18H,(H,23,27,29)(H,24,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOMYWGKPKIJLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)N4N2C5C(C4C6=CC=CC=C6)C(=O)NC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

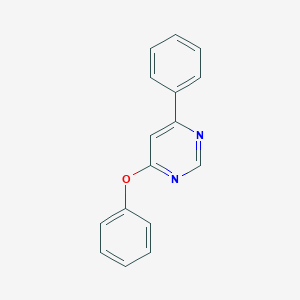
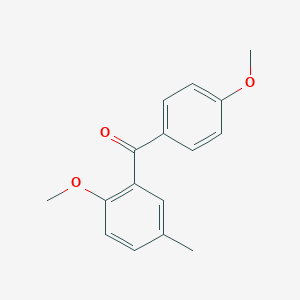
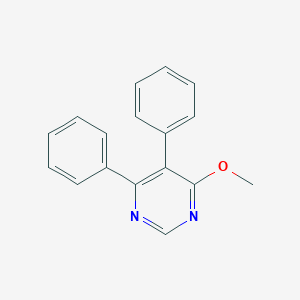


![11-Chlorodibenzo[f,h]pyrido[2,3-b]quinoxaline](/img/structure/B372887.png)
![4-Isobutoxy-2-[4-(3-isobutoxy-6-oxo-2-cyclohexen-1-yl)-2-butenyl]-3-cyclohexen-1-one](/img/structure/B372888.png)
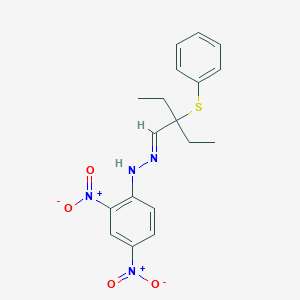
![3-[(5-Bromopyridin-2-yl)carbonyl]dihydrofuran-2(3h)-one](/img/structure/B372893.png)
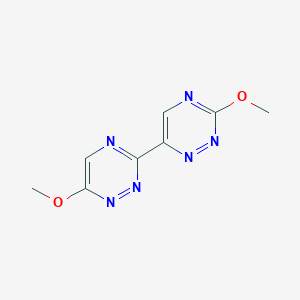

![ethyl N-(ethoxycarbonylamino)-N-[5-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-4-(methylamino)-1-[2-(methylamino)-2-oxoethyl]-2,6-dioxopyrimidin-5-yl]carbamate](/img/structure/B372900.png)
![6-chloro-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B372901.png)
![4a-Methyl-1,2,3,4,4a,5,6,7-octahydrodispiro([1,3]-dithiolane-2,4'-naphthalene-7'-2''-[1,3]-dithiolane)](/img/structure/B372907.png)